molecular formula C15H24N2 B13155057 1-Benzyl-2,4,6-trimethylpiperidin-3-amine

1-Benzyl-2,4,6-trimethylpiperidin-3-amine

Cat. No.: B13155057
M. Wt: 232.36 g/mol
InChI Key: VLNSZQNRDVTFLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,4,6-trimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,4,6-trimethylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-Benzyl-2,4,6-trimethylpiperidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4,6-trimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2,4,6-trimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of benzyl and trimethyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-2,4,6-trimethylpiperidin-3-amine

InChI

InChI=1S/C15H24N2/c1-11-9-12(2)17(13(3)15(11)16)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3

InChI Key

VLNSZQNRDVTFLY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C(C1N)C)CC2=CC=CC=C2)C

Origin of Product

United States

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